molecular formula C15H13FO4 B6402419 4-(2-Fluoro-4-methoxyphenyl)-3-methoxybenzoic acid CAS No. 1261984-61-5

4-(2-Fluoro-4-methoxyphenyl)-3-methoxybenzoic acid

Cat. No.: B6402419
CAS No.: 1261984-61-5
M. Wt: 276.26 g/mol
InChI Key: JANTVLXSJWXDMC-UHFFFAOYSA-N
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Description

4-(2-Fluoro-4-methoxyphenyl)-3-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluoro and methoxy group on the phenyl ring, which imparts unique chemical properties to the molecule

Preparation Methods

The synthesis of 4-(2-Fluoro-4-methoxyphenyl)-3-methoxybenzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with commercially available 2-fluoro-4-methoxyphenylboronic acid.

    Suzuki Coupling Reaction: The boronic acid undergoes a Suzuki coupling reaction with 3-methoxybenzoic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like toluene or ethanol under reflux conditions.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.

Chemical Reactions Analysis

4-(2-Fluoro-4-methoxyphenyl)-3-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The fluoro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield 4-(2-Fluoro-4-methoxyphenyl)-3-formylbenzoic acid or 4-(2-Fluoro-4-methoxyphenyl)-3-carboxybenzoic acid.

Scientific Research Applications

4-(2-Fluoro-4-methoxyphenyl)-3-methoxybenzoic acid has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is studied for its potential biological activities, such as anti-inflammatory or anticancer properties. It can be used as a lead compound for the development of new drugs.

    Material Science: It is used in the development of novel materials with specific properties, such as polymers or liquid crystals.

    Analytical Chemistry: The compound can be used as a standard or reference material in analytical techniques like high-performance liquid chromatography (HPLC) or mass spectrometry (MS).

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-4-methoxyphenyl)-3-methoxybenzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors. For example, it could inhibit the activity of a specific enzyme by binding to its active site, thereby blocking the enzyme’s function. The pathways involved in its mechanism of action can include signal transduction pathways, metabolic pathways, or gene expression pathways.

Comparison with Similar Compounds

4-(2-Fluoro-4-methoxyphenyl)-3-methoxybenzoic acid can be compared with other similar compounds, such as:

    2-Fluoro-4-methoxyphenylboronic acid: This compound is a precursor in the synthesis of this compound and shares similar structural features.

    4-Fluoro-2-methoxyphenylboronic acid: Another related compound with a different substitution pattern on the phenyl ring.

    4-(2-Fluoro-4-methoxyphenyl)-benzoic acid: This compound lacks the methoxy group on the benzoic acid ring, which can affect its chemical properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-(2-fluoro-4-methoxyphenyl)-3-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO4/c1-19-10-4-6-11(13(16)8-10)12-5-3-9(15(17)18)7-14(12)20-2/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANTVLXSJWXDMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=C(C=C(C=C2)C(=O)O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00690107
Record name 2'-Fluoro-2,4'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261984-61-5
Record name 2'-Fluoro-2,4'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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